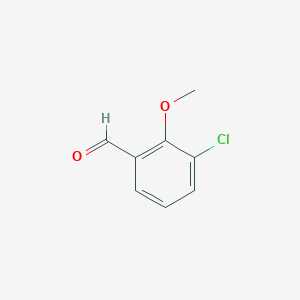

3-Chloro-2-methoxybenzaldehyde

説明

Molecular Structure Analysis

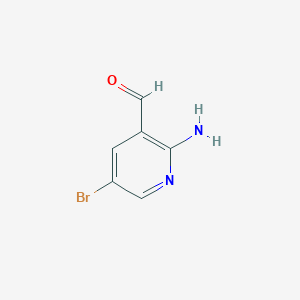

The molecular structure of 3-Chloro-2-methoxybenzaldehyde consists of a benzene ring substituted with a chlorine atom, a methoxy group, and an aldehyde group . The InChI string representation of the molecule isInChI=1S/C8H7ClO2/c1-11-8-6(5-10)3-2-4-7(8)9/h2-5H,1H3 . Physical And Chemical Properties Analysis

3-Chloro-2-methoxybenzaldehyde has several computed properties. It has a molecular weight of 170.59 g/mol . The compound has a XLogP3-AA value of 2, indicating its relative lipophilicity . It has no hydrogen bond donors, two hydrogen bond acceptors, and two rotatable bonds . The topological polar surface area is 26.3 Ų .科学的研究の応用

Pharmaceutical Synthesis

3-Chloro-2-methoxybenzaldehyde is utilized in the synthesis of various pharmaceutical compounds. Its chemical structure serves as a building block in the formation of complex molecules used in medication development. For instance, it can be involved in the synthesis of antidepressants and antihistamines through the formation of intermediate compounds .

Organic Synthesis

In organic chemistry, this compound is employed in the synthesis of more complex organic structures. It acts as a precursor in reactions such as the Claisen-Schmidt condensation, which forms α,β-unsaturated ketones, a key step in creating various organic products .

Material Science

3-Chloro-2-methoxybenzaldehyde finds applications in material science, particularly in the development of new polymers and advanced materials. Its incorporation into polymer chains can alter the physical properties of the material, such as rigidity, flexibility, and resistance to degradation .

Analytical Chemistry

This compound can be used as a standard or reagent in analytical chemistry to calibrate instruments or as a reactant in the development of novel analytical methods. Its well-defined structure and reactivity make it suitable for use in spectroscopy and chromatography .

Agriculture

In the agricultural sector, derivatives of 3-Chloro-2-methoxybenzaldehyde may be synthesized for use as intermediates in the production of agrochemicals such as pesticides and herbicides. These compounds help in protecting crops from pests and diseases, thereby enhancing yield .

Environmental Science

Research in environmental science may leverage 3-Chloro-2-methoxybenzaldehyde in the study of environmental pollutants. It can be used to understand the behavior of chlorinated aromatic compounds in the environment and their potential impact on ecosystems .

Food Industry

While direct information on the use of 3-Chloro-2-methoxybenzaldehyde in the food industry is not readily available, related compounds are often used as flavoring agents or preservatives. Research into its potential applications in food processing and preservation is ongoing .

Biotechnology

In biotechnological applications, 3-Chloro-2-methoxybenzaldehyde may be used in enzyme-mediated reactions or as a substrate in microbial transformations. Its role in the synthesis of bioactive molecules is of particular interest in the development of new biotechnological processes .

Safety and Hazards

3-Chloro-2-methoxybenzaldehyde is classified as Acute Tox. 4 Oral according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals . The compound has a GHS07 pictogram, and the signal word is "Warning" . The hazard statement is H302, indicating that it is harmful if swallowed . The precautionary statements are P301 + P312 + P330, suggesting that if swallowed, call a poison center or doctor if you feel unwell, and rinse mouth .

作用機序

Mode of Action

特性

IUPAC Name |

3-chloro-2-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c1-11-8-6(5-10)3-2-4-7(8)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAVGGMKKDUTMJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80563007 | |

| Record name | 3-Chloro-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80563007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2-methoxybenzaldehyde | |

CAS RN |

223778-54-9 | |

| Record name | 3-Chloro-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80563007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1,1'-biphenyl]-4-yl-1H-pyrazol-5-ylamine](/img/structure/B112267.png)

![2'-(Methylthio)-[1,1'-biphenyl]-4-amine](/img/structure/B112270.png)

![benzyl N-[7-chloro-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl]carbamate](/img/structure/B112271.png)